3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one is a complex organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-hydroxyacetophenone and an appropriate aldehyde under acidic or basic conditions.
Introduction of the 3,4-Dimethoxyphenyl Group: This step involves the use of a Friedel-Crafts acylation reaction where the chromone core is reacted with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Etherification: The final step involves the etherification of the chromone core with 2-methylallyl bromide in the presence of a base like sodium hydride to introduce the 2-methylallyloxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxy or allyloxy groups are replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or hydrocarbons.
Substitution: Substituted chromones with different functional groups.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new chromone derivatives with potential biological activities.
Biology: Studied for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, dyes, and as a precursor for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit inflammatory pathways by modulating the activity of enzymes such as cyclooxygenase and lipoxygenase. Additionally, the compound can interact with cellular receptors and signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-2-methylchromone: Lacks the 2-methylallyloxy group, making it less versatile in terms of chemical reactivity and biological activity.
7-Hydroxy-3-(3,4-dimethoxyphenyl)-2-methylchromone: Contains a hydroxyl group instead of the 2-methylallyloxy group, which may alter its biological properties.
3-(3,4-Dimethoxyphenyl)-2-methyl-4H-chromen-4-one: Lacks the 2-methylallyloxy group, resulting in different chemical and biological properties.
Uniqueness
The presence of the 2-methylallyloxy group in 3-(3,4-dimethoxyphenyl)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one imparts unique chemical reactivity and biological activity to the compound. This group enhances its potential as a versatile intermediate in organic synthesis and may contribute to its therapeutic effects by modulating specific molecular targets and pathways.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O5/c1-13(2)12-26-16-7-8-17-19(11-16)27-14(3)21(22(17)23)15-6-9-18(24-4)20(10-15)25-5/h6-11H,1,12H2,2-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQJKXXNCQIPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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